
1-isobutyryl-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyryl-4-(2-methylphenyl)piperazine, also known as IMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-isobutyryl-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. It has also been suggested that this compound inhibits the monoamine oxidase enzyme, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is involved in the regulation of reward and motivation. This compound has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are involved in the regulation of mood and anxiety. These effects make this compound a promising compound for the development of new drugs for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-isobutyryl-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have high affinity for the dopamine D2 receptor and inhibitory effect on the monoamine oxidase enzyme. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life and is rapidly metabolized in the body. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in scientific research. One direction is the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of this compound in the regulation of reward and motivation. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders such as Parkinson's disease is an area of interest for future research. Overall, this compound has great potential for the development of new drugs and the advancement of scientific research in the field of neuroscience and pharmacology.
Métodos De Síntesis
1-isobutyryl-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-bromo-3-methylbenzene with isobutyrylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of this compound as the main product.
Aplicaciones Científicas De Investigación
1-isobutyryl-4-(2-methylphenyl)piperazine has been used in various scientific research studies due to its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. These properties make this compound a promising compound for the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.
Propiedades
IUPAC Name |
2-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLLMPDDACUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
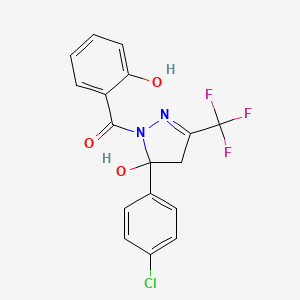
![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
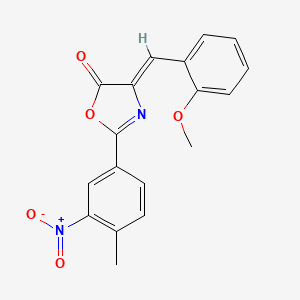
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)
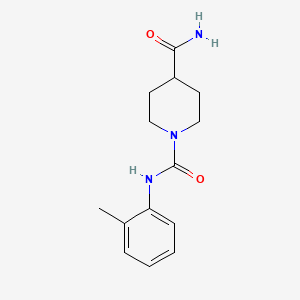
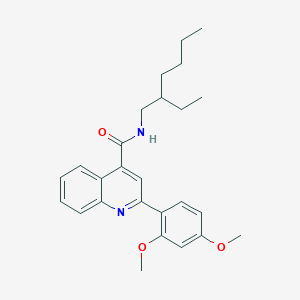
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)

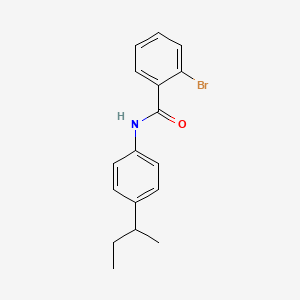
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)